2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile
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Overview
Description
2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a useful research compound. Its molecular formula is C20H13F2N and its molecular weight is 305.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Chemical Applications
One study focuses on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of materials like flurbiprofen. This research addresses the challenges of previous synthesis methods, offering a more practical approach for large-scale production, highlighting the importance of intermediates similar to 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile in the chemical industry (Qiu et al., 2009).
Environmental and Health Impact Studies
Several studies have examined the environmental and health impacts of bisphenol analogues, noting their endocrine-disrupting properties and potential toxicity. For example, research on the substitution of bisphenol A (BPA) with alternatives due to its reproductive toxicity and endocrine-disrupting properties underlines the ongoing search for safer chemical compounds. This study evaluates the carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential of BPA alternatives, indicating a broader concern for chemicals with similar structures or applications (den Braver-Sewradj et al., 2020).
Occupational Exposure and Safety Assessments
Research on occupational exposure to BPA, a compound with similarities in application and potential health effects to this compound, reveals higher BPA levels in occupationally exposed individuals than in the general population. This underscores the necessity for monitoring and evaluating the exposure risks of chemical compounds in industrial settings (Ribeiro et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile, also known as Senicapoc, is the Gardos channel . The Gardos channel is a calcium-activated potassium channel found in red blood cells .
Mode of Action
Senicapoc acts as a Gardos channel blocker . By blocking the Gardos channel, it inhibits the efflux of potassium and water from red blood cells . This action prevents the dehydration of red blood cells, which is a key factor in the pathophysiology of certain diseases such as sickle cell anemia .
Biochemical Pathways
The blocking of the Gardos channel by Senicapoc affects the potassium homeostasis in red blood cells . This action can prevent the polymerization of hemoglobin S, which is a crucial step in the pathogenesis of sickle cell anemia .
Pharmacokinetics
These properties significantly influence the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The result of Senicapoc’s action is the prevention of red blood cell dehydration . This effect can alleviate the symptoms of sickle cell anemia, a disease characterized by the deformation and destruction of red blood cells .
Biochemical Analysis
Biochemical Properties
2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Properties
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-phenylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N/c21-18-10-6-16(7-11-18)20(14-23,15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIGTIPIURUMQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647346 |
Source
|
Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289656-82-2 |
Source
|
Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.